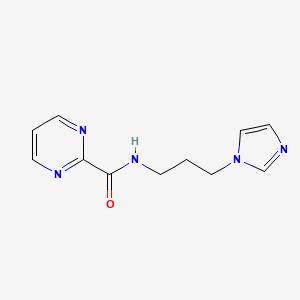

N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide

Description

N-(3-(1H-Imidazol-1-yl)propyl)pyrimidine-2-carboxamide (CAS: 1286696-61-4) is a heterocyclic compound with the molecular formula C₁₁H₁₃N₅O and a molecular weight of 231.25 g/mol . Its structure comprises a pyrimidine-2-carboxamide backbone linked via a propyl chain to a 1H-imidazole moiety. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors targeting microbial enzymes, such as those involved in tuberculosis (TB) or bacterial iron acquisition systems (e.g., CntA inhibitors) .

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c17-11(10-13-3-1-4-14-10)15-5-2-7-16-8-6-12-9-16/h1,3-4,6,8-9H,2,5,7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWMOSOXZWSUNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)NCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide typically involves the condensation of 3-(1H-imidazol-1-yl)propylamine with pyrimidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Features

The following table summarizes key structural analogs, their molecular properties, and reported biological activities:

*Molecular weight calculated based on partial structure in .

Key Research Findings

(a) Anti-Tubercular Activity of Compound 1

Compound 1, identified via the FRIGATE algorithm, exhibits potent activity against Mycobacterium smegmatis (MIC: 50 mg/mL) and multidrug-resistant M. tuberculosis (MDR-Mtb, MIC: 20 mg/mL) . Its extended pyrido-pyrrolo-pyrimidine scaffold and benzyl/methyl substituents likely enhance binding to the Ag85C enzyme, a critical target in mycobacterial cell wall biosynthesis. Protein-detected NMR confirmed its interaction with Ag85C’s catalytic site, underscoring the role of structural complexity in improving target affinity .

(b) Role of Halogenation in MMV3

MMV3 features a 5-bromopyridinyl group, which may improve target selectivity or binding through halogen-bonding interactions. While its exact inhibitory concentration (IC₅₀) against CntA (a staphylococcal iron acquisition protein) is unspecified, bromine substitution is a common strategy to optimize pharmacokinetic properties and resistance profiles .

(c) Impact of Substituents on Physicochemical Properties

- BK45587 : The absence of bulky substituents (e.g., benzyl or bromine) may confer advantages in synthetic accessibility and solubility compared to Compound 1 or MMV3. However, this simplicity could limit its potency against targets requiring extensive hydrophobic interactions.

- BK45325 : The ethanesulfonamide group in BK45325 may enhance metabolic stability or solubility relative to carboxamide-based analogs, though its biological relevance remains unexplored in the provided evidence .

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores its mechanisms of action, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features both an imidazole and a pyrimidine ring, which contribute to its biological activity. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrimidine ring is a six-membered heterocyclic structure with two nitrogen atoms. This unique combination allows the compound to interact with various biological targets.

The mechanism of action for N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide involves several pathways:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activities.

- Nucleic Acid Interaction : The pyrimidine ring can bind to nucleic acids and proteins, modulating biological pathways related to cell proliferation and apoptosis.

- Biofilm Inhibition : The compound has shown potential in inhibiting biofilm formation in pathogenic bacteria, which is crucial for treating infections caused by biofilm-forming organisms like Pseudomonas aeruginosa.

Antimicrobial Activity

Research indicates that N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for the compound against several bacterial strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Candida albicans | 0.75 |

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in cancer cells. Table 2 summarizes the cytotoxic effects observed in different cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

Case Studies

- Study on Biofilm Formation : A study investigated the ability of N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide to inhibit biofilm formation in Pseudomonas aeruginosa. The results showed a significant reduction in biofilm biomass compared to control groups, with an inhibition percentage of approximately 70% at optimal concentrations .

- Anticancer Efficacy : Another study assessed the compound's efficacy against breast cancer cell lines (MCF7). It was found to induce apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent .

Q & A

Q. How can researchers optimize this compound for dual-target engagement (e.g., histamine H1/H4 receptors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.